molecular formula C19H23ClN2O3S B2573281 N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide CAS No. 1396861-03-2

N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2573281
CAS No.: 1396861-03-2
M. Wt: 394.91
InChI Key: QUEZDCDUXNAGNV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory effects, supported by various research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H23ClN2O3SC_{19}H_{23}ClN_{2}O_{3}S, with a molecular weight of 394.9 g/mol. The structure features a piperidine ring substituted with a furan moiety and a chloro-methoxyphenyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H23ClN2O3S
Molecular Weight394.9 g/mol
CAS Number1396861-03-2

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects. For instance, derivatives of thiazolidinone containing furan moieties have shown moderate to strong antiproliferative activity across various human leukemia cell lines in a dose-dependent manner . The mechanism of action often involves the induction of apoptosis, as evidenced by assays measuring lactate dehydrogenase (LDH) release and DNA fragmentation.

Case Study:
A study synthesized several derivatives from the thiazolidinone framework, demonstrating that specific substitutions at the C-terminal significantly impacted their anticancer efficacy. For example, compounds 5e and 5f exhibited potent cytotoxicity against leukemia cells, suggesting that modifications to the core structure can enhance biological activity .

Antibacterial Activity

The antibacterial potential of this compound has been inferred from studies on related piperidine derivatives. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting bacterial growth .

Table: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Piperidine Derivative AStaphylococcus aureus12.5 mg/mL
Piperidine Derivative BEscherichia coli25 mg/mL
N-(5-chloro-2-methoxyphenyl)...Pseudomonas aeruginosa50 mg/mL

Enzyme Inhibition

In addition to its antimicrobial properties, the compound's potential as an enzyme inhibitor has been explored. Studies on related derivatives indicate that they can inhibit acetylcholinesterase (AChE) and urease activities, which are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

Mechanism of Action:
The presence of electron-donating groups in the structure enhances binding affinity to target enzymes, thus improving inhibitory efficacy. For instance, modifications at the para position of the aromatic ring have been shown to significantly influence AChE inhibition rates.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-24-18-5-4-15(20)11-17(18)21-19(23)22-8-6-14(7-9-22)12-26-13-16-3-2-10-25-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEZDCDUXNAGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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